benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate

Chiral building blocks Enantiomeric purity Stereochemical integrity

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate (CAS 2102409-37-8) is a single-enantiomer, N-Cbz-protected pyrrolidine derivative bearing a methanesulfonyl (−SO₂CH₃) substituent at the 3-position in the (R) absolute configuration. With a molecular formula of C₁₃H₁₇NO₄S, a molecular weight of 283.35 g/mol, and exactly one defined atom stereocenter with zero undefined stereocenters , this compound serves as a chiral building block for medicinal chemistry programs requiring stereochemically pure pyrrolidine scaffolds.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 2102409-37-8
Cat. No. B2761911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate
CAS2102409-37-8
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
InChIKeyPSHSGPQXCFFCKE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (3R)-3-Methanesulfonylpyrrolidine-1-Carboxylate (CAS 2102409-37-8): Procurement-Grade Chiral Pyrrolidine Building Block


Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate (CAS 2102409-37-8) is a single-enantiomer, N-Cbz-protected pyrrolidine derivative bearing a methanesulfonyl (−SO₂CH₃) substituent at the 3-position in the (R) absolute configuration. With a molecular formula of C₁₃H₁₇NO₄S, a molecular weight of 283.35 g/mol, and exactly one defined atom stereocenter with zero undefined stereocenters [1], this compound serves as a chiral building block for medicinal chemistry programs requiring stereochemically pure pyrrolidine scaffolds. Its structural features—a benzyloxycarbonyl (Cbz) protecting group orthogonal to acid-labile protections and a polar methanesulfonyl group contributing four hydrogen-bond acceptor sites and a computed XLogP of 1.2 [1]—position it as a versatile intermediate for the synthesis of bioactive molecules, including VLA-4 inhibitors where the Cbz-methanesulfonyl combination enables high-yield, high-purity process chemistry [2].

Why Unqualified Substitution of Benzyl (3R)-3-Methanesulfonylpyrrolidine-1-Carboxylate by Racemic or Boc Analogs Compromises Synthetic Outcomes


This compound cannot be casually interchanged with racemic 3-methanesulfonylpyrrolidine-1-carboxylate, its (S)-enantiomer, the Boc-protected analog, or des-sulfonyl Cbz-pyrrolidines, because each substitution alters a synthetic or pharmacological property that is interdependent on the others: the defined (R) stereochemistry provides enantiomerically pure building blocks essential for chiral drug candidates [1]; the Cbz group enables hydrogenolytic deprotection that is fully orthogonal to acid-labile protections, unlike Boc which is removed under acidic conditions ; and the methanesulfonyl group contributes specific polarity (TPSA 72.1 Ų, XLogP 1.2) and zero hydrogen-bond donor count [1] that cannot be replicated by hydroxyl or unsubstituted analogs. The patent literature explicitly identifies the benzyloxycarbonyl-methanesulfonyl combination as critical for achieving high pharmaceutical purity and avoiding hazardous Mitsunobu chemistry in multi-kilogram syntheses, a benefit lost if either the Cbz group or the sulfonyl substitution is altered [2].

Quantitative Differentiation Evidence for Benzyl (3R)-3-Methanesulfonylpyrrolidine-1-Carboxylate Versus Closest Analogs


Definitive Single Enantiomer Versus Racemic or Unspecified Stereochemistry: Atom-Level Stereocenter Validation

PubChem structural curation confirms that benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate possesses exactly 1 defined atom stereocenter and 0 undefined atom stereocenters, and the compound is canonicalized [1]. In contrast, the racemic mixture (no specified CAS for racemate, but implied by 'benzyl 3-methanesulfonylpyrrolidine-1-carboxylate' without stereodescriptor) or the (S)-enantiomer (CAS 290328-57-3 for the corresponding (S)-3-methanesulfonylpyrrolidine without Cbz) represent either stereochemically undefined or opposite-configuration material. For procurement in enantioselective synthesis programs, a building block with validated defined stereochemistry eliminates the risk of introducing the unwanted enantiomer, which would require chiral resolution and reduce yield. Commercial vendors report purities of 95% (AKSci) , 97% (CymitQuimica, Aladdin) , and 98% (ChemScene, Leyan) for this (R)-enantiomer specifically, demonstrating that the single-enantiomer form is available across multiple supply chains with verified purity.

Chiral building blocks Enantiomeric purity Stereochemical integrity Medicinal chemistry

Cbz (Benzyloxycarbonyl) Orthogonal Protection Versus Boc (tert-Butyloxycarbonyl) Analog: Deprotection Orthogonality for Multi-Step Synthesis

The Cbz group on benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), conditions that leave acid-labile protecting groups such as tert-butyl esters and Boc groups intact . In contrast, the Boc analog—tert-butyl (3S)- or (3R)-3-methanesulfonylpyrrolidine-1-carboxylate (CAS 2140265-25-2 for the (S)-Boc form)—is deprotected under acidic conditions (TFA, HCl), making it incompatible with downstream acid-sensitive functionalities. The Cbz group is also stable to bases and mild acidic treatment (e.g., can tolerate Boc removal conditions) . This orthogonality is expressly leveraged in the VLA-4 inhibitor patent US20070105935A1, where the benzyloxycarbonyl group on the pyrrolidine intermediate is essential for enabling base-mediated SN2 reaction with methanesulfonyl-activated substrates while preserving the N-protection, a transformation that would be compromised with a Boc group under the same basic conditions [1]. The Boc analog is typically supplied at 95% purity (Chemenu) , comparable to the target compound's 95-98% range, so purity does not differentiate them; rather, the orthogonal deprotection strategy does.

Orthogonal protecting groups Solid-phase peptide synthesis Sequential deprotection Process chemistry

Physicochemical Property Profile Differentiating Methanesulfonyl-Substituted Pyrrolidine from Des-Sulfonyl Analogs

PubChem computed properties for benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate reveal a topological polar surface area (TPSA) of 72.1 Ų, 4 hydrogen-bond acceptor sites, 0 hydrogen-bond donor sites, an XLogP3-AA of 1.2, and a rotatable bond count of 4 [1]. By comparison, the des-sulfonyl analog benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) has a molecular formula C₁₂H₁₅NO₃ (MW 221.25) with a TPSA of approximately 49.8 Ų (3 HBA, 1 HBD) [2]. The introduction of the methanesulfonyl group increases TPSA by ~22 Ų, adds one hydrogen-bond acceptor while maintaining zero HBD count, and shifts XLogP from ~0.8 (estimated for the hydroxy analog) to 1.2. These properties influence membrane permeability and solubility in ways that cannot be replicated by hydroxyl-substituted or unsubstituted pyrrolidine analogs, making the methanesulfonyl compound a distinct choice when a non-hydrogen-bond-donating polar substituent with moderate lipophilicity is required.

Drug-likeness Physicochemical descriptors Polar surface area Hydrogen bonding

Patent-Validated Synthetic Utility: Cbz-Methanesulfonyl Pyrrolidine as a Critical Intermediate in VLA-4 Inhibitor Production

US Patent Application US20070105935A1 (Daiichi Pharma) explicitly identifies the benzyloxycarbonyl-protected pyrrolidine intermediate—specifically with a methanesulfonyl or paratoluenesulfonyl leaving group at the 3-position—as the key enabler for a high-purity, scalable SN2-based synthesis of VLA-4 inhibitor Compound (1) [1]. The patent teaches that selection of the benzyloxycarbonyl group for R11 allows base-mediated conversion into Compound (II) bearing a sulfonyl leaving group, followed by SN2 reaction to produce the desired Compound (IV) with complete stereoinversion, thereby avoiding the Mitsunobu reaction (which requires hazardous azo reagents and generates large amounts of by-products requiring additional purification) [1]. The process achieves high pharmaceutical-grade purity and high efficiency, explicitly linking the Cbz-sulfonyl combination to scalable manufacturing outcomes. No analogous patent has been identified that demonstrates equivalent process advantages using the Boc-protected or des-sulfonyl pyrrolidine analog for the same chemical transformation series.

VLA-4 inhibitors Process chemistry Pharmaceutical intermediates SN2 stereoinversion

Commercial Availability and Pricing Landscape: Multi-Vendor Sourcing with Purity Tier Options

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is commercially available from at least six independent vendors—AKSci, CymitQuimica, ChemScene, Leyan, Aladdin, and SynHet—with purity specifications spanning 95% to 98% and a 1-gram price range of approximately $232–$303 (USD) or €337 (EUR) . The (S)-enantiomer equivalent (Cbz-protected) is not listed as a discrete catalog item from the same vendors, requiring custom synthesis; the racemic or stereochemically undefined form commands significantly lower prices from broad catalog suppliers but lacks stereochemical documentation [1]. The Boc analog tert-butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate (CAS 2140265-25-2) is available at 95%+ purity at a generally lower price point , reflecting the broader market for Boc-protected amino acid building blocks, but its procurement for routes requiring orthogonal Cbz protection would necessitate additional protection group interconversion steps.

Chemical procurement Building block sourcing Vendor pricing comparison Supply chain diversity

Procurement-Guiding Application Scenarios for Benzyl (3R)-3-Methanesulfonylpyrrolidine-1-Carboxylate


Enantioselective Synthesis of Chiral Pyrrolidine-Containing Drug Candidates Requiring Defined (R)-Stereochemistry

When a medicinal chemistry program requires the introduction of a pyrrolidine moiety with a defined (R)-configuration at the 3-position, this compound provides a single-enantiomer starting material validated by PubChem structural curation (1 defined stereocenter, 0 undefined) [1]. Using the racemic mixture or the (S)-enantiomer would introduce the wrong stereoisomer, necessitating chiral chromatography or fractional crystallization steps that reduce overall yield and increase development timelines. This scenario applies directly to programs targeting receptors or enzymes where stereochemistry determines binding affinity, such as GPCR ligands (serotonin 1A receptor modulators synthesized from related N-benzyl-3-substituted pyrrolidines [2]) or VLA-4 integrin inhibitors where the pyrrolidine stereocenter is pharmacophoric [3].

Multi-Step Synthetic Routes Requiring Orthogonal N-Deprotection in the Presence of Acid-Labile Functionalities

In synthetic sequences where the pyrrolidine nitrogen must remain protected during multiple transformations—especially those involving acid-labile groups such as tert-butyl esters, Boc-amines, or silyl ethers—the Cbz protecting group on this compound provides hydrogenolytic deprotection orthogonal to acidic conditions [1]. This is contrasted with the Boc-protected analog, which would undergo premature deprotection during TFA-mediated steps. The patent literature demonstrates this orthogonality in practice: in the VLA-4 inhibitor synthesis (US20070105935A1), the Cbz group is maintained throughout base-mediated SN2 reactions and subsequent transformations, only being removed at a strategically chosen late stage via hydrogenolysis [2].

Scalable Process Chemistry Avoiding Hazardous Mitsunobu Conditions for Pyrrolidine Functionalization

For kilogram-scale or pilot-plant synthesis of pyrrolidine-containing pharmaceutical intermediates, the methanesulfonyl group at the 3-position serves as a leaving group for SN2 inversion reactions under basic conditions, enabling a process that avoids the Mitsunobu reaction entirely [1]. The Mitsunobu reaction requires diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), reagents associated with explosion risk and stoichiometric phosphine oxide by-product formation that complicates purification [1]. The patent literature explicitly identifies the Cbz-methanesulfonyl combination as the enabling technology for a clean, high-purity manufacturing process, making this compound the preferred intermediate for process development groups scaling up pyrrolidine-based drug candidates [1].

Medicinal Chemistry Exploration of Sulfonyl Pyrrolidine Scaffolds Targeting Metabolic and Cardiovascular Disorders

The sulfonylpyrrolidine scaffold class has demonstrated activity across multiple therapeutic areas including dyslipidemia (US Patent 7,468,369 [1]) and antiviral applications (EC₅₀ = 2.3 µM against respiratory syncytial virus for optimized sulfonylpyrrolidine derivatives [2]). Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate serves as a versatile late-stage diversification building block: the Cbz group can be removed to liberate the pyrrolidine NH for N-functionalization, while the methanesulfonyl group provides a metabolically stable polar substituent with defined physicochemical properties (TPSA 72.1 Ų, zero HBD, XLogP 1.2) [3]. This makes it a strategic procurement choice for library synthesis programs exploring sulfonylpyrrolidine chemical space.

Quote Request

Request a Quote for benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.